5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts or photoredox reactions to facilitate the formation of the pyrazole ring . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst such as Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve one-pot multicomponent processes, which are efficient and cost-effective. These methods can include the use of novel reactants and innovative reaction types to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 1-Methyl-5-hydroxy-1H-pyrazole
- 1-Methyl-5-hydroxypyrazole
- 1-Methylpyrazol-5-ol
- 2-Methyl-2H-pyrazol-3-ol
Uniqueness
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-11(15)9(7-12)10(13-14)8-5-3-2-4-6-8/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKKEHGWZYTFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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